molecular formula C26H31ClN2O8S B7909571 左旋氨氯地平贝沙 CAS No. 192583-58-7

左旋氨氯地平贝沙

货号 B7909571
CAS 编号: 192583-58-7
分子量: 567.1 g/mol
InChI 键: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levamlodipine Besylate is a useful research compound. Its molecular formula is C26H31ClN2O8S and its molecular weight is 567.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Levamlodipine Besylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levamlodipine Besylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 联合治疗:左旋氨氯地平贝沙与其他降压药联合应用,在治疗高血压、心绞痛、改善左心室舒张功能和肾功能方面均显示出疗效 (陈庆华,2011).

  2. 高血压治疗:临床试验表明,左旋氨氯地平贝沙,特别是与美托洛尔酒石酸盐或倍他乐等其他药物联合使用,可以有效降低高血压患者的血压。与单独使用左旋氨氯地平贝沙相比,这些联合用药往往具有较少的副作用 (赵晋,2013).

  3. 对血糖和血脂的影响:研究表明,左旋氨氯地平贝沙可以对血糖水平、胰岛素敏感性和血脂谱产生积极影响,使其可能对患有高血压和糖尿病的患者有益 (王桂栓,2015).

  4. 心脑血管事件:左旋氨氯地平贝沙与阿托伐他汀联合使用,不仅已被证明具有协同降压作用,而且还可以减少心脑血管事件 (吴宏飞,2011).

  5. 左心室功能:据观察,左旋氨氯地平贝沙可以改善原发性高血压患者的左心室舒张功能,减少左心室肥厚 (骆显虎,2012).

  6. 与氨氯地平的疗效比较:比较左旋氨氯地平和氨氯地平的研究发现,两者对高血压的治疗效果相似,但左旋氨氯地平的副作用往往较低 (孟昭克,2015).

  7. 颈动脉内中膜厚度和左心室肥厚:左旋氨氯地平贝沙已被证明可以降低血压升高,缓解颈动脉内中膜厚度增加和左心室肥厚 (杨永梅,2010).

属性

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levamlodipine Besylate

CAS RN

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine Besylate
Reactant of Route 2
Levamlodipine Besylate
Reactant of Route 3
Levamlodipine Besylate
Reactant of Route 4
Levamlodipine Besylate
Reactant of Route 5
Levamlodipine Besylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levamlodipine Besylate

Citations

For This Compound
204
Citations
GY Dai, YH Zhu - Medicine, 2022 - ncbi.nlm.nih.gov
… Our systematic review will offer evidence for judging whether levamlodipine besylate combination therapy can be considered an effective intercession for essential hypertension. …
Number of citations: 1 www.ncbi.nlm.nih.gov
X Li, C Wang, T Li, Y Liu, S Liu… - BMC …, 2020 - bmcpharmacoltoxicol.biomedcentral …
… the pharmacokinetics of a newly-developed levamlodipine besylate tablet at a single dose of … Before this study (November 13, 2019), there is no approved levamlodipine besylate tablet …
W Xiao, N Ning, MH Tan, XS Jiang, L Zhou… - Hypertension …, 2016 - nature.com
… levamlodipine besylate group). Two were lost to follow-up after 24 months (one in the losartan potassium group and one in the levamlodipine besylate … the levamlodipine besylate group)…
Number of citations: 13 www.nature.com
X Su-Mei, W Yu-Lu, D Li, L Xiao-Min… - … Journal of Clinical …, 2017 - search.proquest.com
… the newly-developed levamlodipine besylate 2.5-mg tablet (… that test and reference levamlodipine besylate tablets were … the bioequivalence of a test levamlodipine besylate tablet …
Number of citations: 2 search.proquest.com
KX Yao, H Lyu, MH Liao, L Yang, YP Gao, QB Liu… - Scientific Reports, 2019 - nature.com
… by levamlodipine besylate treatment. Overall, our findings add further support to the anti-dementia effect of levamlodipine besylate observed during behavioral and biochemical studies. …
Number of citations: 2 www.nature.com
W Ma, N Sun, C Duan, L Zhao, Q Hua, Y Sun… - … drugs and therapy, 2021 - Springer
Purpose Antihypertensive treatment is the most important method to reduce the risk of cardiovascular events in hypertensive patients. However, there is scant evidence of the benefits of …
Number of citations: 3 link.springer.com
Y Qi, X Zhang - Cell biochemistry and biophysics, 2014 - Springer
… method using carboxymethyl-β-cyclodextrin (CM-β-CD) as chiral selector was developed and validated for the enantiomeric purity determination of levamlodipine besylate bulk drug. …
Number of citations: 22 link.springer.com
C Yuping, H Feng, Y Yanling - Journal of Hypertension, 2018 - journals.lww.com
… We aimed to evaluate theeffect of Levamlodipine Besylate in the treatment of vascular dementia on cognitive impairment in mice after eight weeks-right unilateral common carotid …
Number of citations: 0 journals.lww.com
C Yuping, Y Yanling, G Junlin - Journal of Hypertension, 2018 - journals.lww.com
… Objectives: To explore medication adherence and blood pressure control among hypertensive patients who take Levamlodipine Besylate and other antihypertensive drugs. …
Number of citations: 0 journals.lww.com
X Quan - Chinese Journal of Postgraduates of Medicine, 2014 - pesquisa.bvsalud.org
… combined with levamlodipine besylate on hypertension and … observation group was treated with levamlodipine besylate 2.5 mg/d … combined with levamlodipine besylate in treatment of …
Number of citations: 2 pesquisa.bvsalud.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。